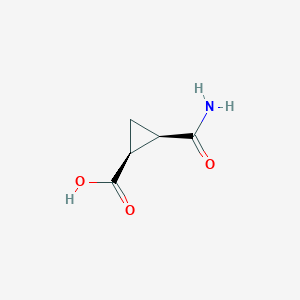
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include its role or use in certain applications .
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmaceutical Applications
Asymmetric synthesis techniques have been developed for the preparation of amino acids and derivatives similar to "(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid," which are crucial in the pharmaceutical industry. These compounds serve as the pharmacophoric unit in potent inhibitors for diseases like hepatitis C virus (HCV), showcasing their importance in drug development. The synthesis processes emphasize operational convenience, practicality, and scalability, indicating their potential for large-scale pharmaceutical applications (Sato et al., 2016).
Role in Plant Growth and Stress Response
The compound 1-Aminocyclopropane-1-Carboxylic Acid (ACC), closely related to "(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid," plays a central role in ethylene biosynthesis in plants. Ethylene is a critical hormone for regulating various vegetative and developmental processes. The research highlights advancements in understanding ACC's synthesis, transport, and its role as an ethylene-independent signal. This knowledge is pivotal for agronomic applications, including enhancing plant growth and stress resilience (Vanderstraeten and Van Der Straeten, 2017).
Enzymatic Regulation and Ethylene Production
Investigations into the enzymatic regulation of ACC synthase (ACS) have elucidated mechanisms controlling ethylene production during plant ripening. Understanding the transition from auto-inhibitory to autostimulatory regulation of ethylene synthesis offers insights into fruit ripening processes, potentially informing genetic and agronomic strategies to enhance crop quality and yield (Barry et al., 2000).
Ethylene-Independent Growth Regulation
Emerging research indicates that ACC, and by extension, its derivatives, may function as signaling molecules independent of their role in ethylene biosynthesis. This revelation opens new avenues for understanding plant growth regulation and development, suggesting that these compounds may influence various physiological processes beyond ethylene production (Polko and Kieber, 2019).
Wirkmechanismus
Target of Action
The primary target of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is Beta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .
Mode of Action
It is known that the compound interacts with its target, beta-lactamase, in a way that inhibits the enzyme’s activity . This inhibition can lead to changes in the bacterial cell, such as increased susceptibility to beta-lactam antibiotics .
Biochemical Pathways
It is likely that the compound affects the pathways related to beta-lactamase and its role in antibiotic resistance .
Result of Action
It is likely that the compound’s inhibition of beta-lactamase leads to increased susceptibility of bacteria to beta-lactam antibiotics .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of many chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R)-2-carbamoylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAOQMGVSOAG-GBXIJSLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)


![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)




![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)